Oral Beraprost vs. Oral Treprostinil vs. Selexipag: 6-Minute Walk Distance (6MWD) Improvement in PAH
In a 2024 network meta-analysis of eight randomized controlled trials including 3023 PAH patients, beraprost demonstrated a numerically greater mean increase in 6-minute walk distance (6MWD) from baseline compared to both oral treprostinil and selexipag [1]. Specifically, beraprost improved 6MWD by a weighted mean difference (WMD) of 21.98 meters (95% CI: 5.05–38.91) relative to placebo, while oral treprostinil increased 6MWD by 9.05 meters (95% CI: 3.03–15.08) and selexipag by a non-significant 15.41 meters (95% CI: -0.61–31.42) [1]. This represents a 12.93-meter advantage for beraprost over oral treprostinil and a 6.57-meter advantage over selexipag in this indirect comparison [1].
| Evidence Dimension | Change in 6-minute walk distance (6MWD) from baseline |
|---|---|
| Target Compound Data | WMD = 21.98 meters (95% CI: 5.05–38.91, p=0.0109) |
| Comparator Or Baseline | Oral Treprostinil: WMD = 9.05 meters (95% CI: 3.03–15.08, p=0.0032); Selexipag: WMD = 15.41 meters (95% CI: -0.61–31.42, p=0.0593) |
| Quantified Difference | Beraprost WMD 12.93 meters greater than oral treprostinil; 6.57 meters greater than selexipag |
| Conditions | Network meta-analysis of 8 RCTs with 3023 PAH patients; 125 patients received beraprost, 828 oral treprostinil, 607 selexipag, 1463 placebo |
Why This Matters
For procurement decisions in PAH research or clinical trial design, beraprost offers a potentially larger magnitude of exercise capacity improvement relative to other oral prostacyclin pathway agents, which may translate to superior functional outcomes.
- [1] Montalcini T, et al. Comparative effectiveness of oral therapies targeting the prostacyclin pathway in pulmonary arterial hypertension: A systematic review and network meta-analysis. Vascul Pharmacol. 2024 Feb 1. View Source
